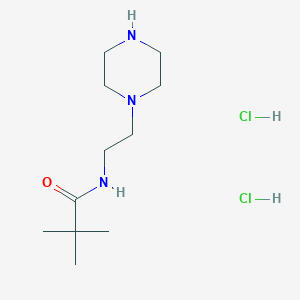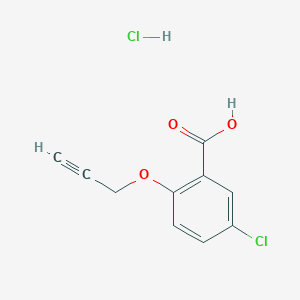![molecular formula C9H14F3NO2 B1473478 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine CAS No. 1375473-30-5](/img/structure/B1473478.png)
8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This spirocyclic compound belongs to the class of heterocyclic organic molecules and has a unique structure that makes it an attractive target for drug development.
Applications De Recherche Scientifique
Synthesis and Utility as an Intermediate
8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine and its derivatives have been identified as critical intermediates in various synthetic pathways. The compound 1,4-Dioxaspiro[4.5]decan-8-one, closely related to the queried compound, has been used extensively in synthesizing organic chemicals such as pharmaceutical intermediates, liquid crystals, and insecticides. This compound was synthesized with a high chromatographic yield, highlighting its efficiency and utility in chemical synthesis processes (Zhang Feng-bao, 2006).
Application in Spiroheterocyclic Compound Synthesis
The compound has also been a cornerstone in the synthesis of spiroheterocyclic compounds. A series of derivatives have been synthesized from reactions involving 1,4-dioxaspiro[4.5]decan-8-one under various conditions, yielding high-value compounds used in different scientific applications, showcasing the compound's versatility and its critical role in advanced organic synthesis (Qinghua Meng et al., 2017).
Removal of Carcinogenic Compounds
Interestingly, a derivative of 1,4-dioxa-8-azaspiro-[4.5]decan, closely related to the queried compound, was used in synthesizing a calix[4]arene-based polymer. This polymer demonstrated significant efficiency in removing carcinogenic azo dyes from solutions, indicating potential applications in environmental cleanup and pollution control (E. Akceylan et al., 2009).
Catalysis and Organic Transformations
Furthermore, 1,4-dioxaspiro[4.5]decan-8-one derivatives have been involved in catalysis and novel organic transformations. For instance, a study outlined the efficient synthesis of 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides through palladium-catalyzed aminocarbonylation, demonstrating the compound's utility in creating complex molecular structures with potential pharmaceutical applications (R. Farkas et al., 2015).
Propriétés
IUPAC Name |
8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO2/c10-9(11,12)7(13)1-3-8(4-2-7)14-5-6-15-8/h1-6,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRJYMGLJBGINF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C(F)(F)F)N)OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(5-Methyl-1,2-oxazol-3-yl)carbonyl]piperidin-4-amine hydrochloride](/img/structure/B1473401.png)
![1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine hydrochloride](/img/structure/B1473402.png)

![1-[(3-Methylthiophen-2-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1473404.png)
![1-[(5-Methylfuran-2-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1473405.png)

![[4-Methyl-2-(prop-2-yn-1-yloxy)phenyl]amine hydrochloride](/img/structure/B1473408.png)

![3-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1473412.png)
![[(2-Piperazin-1-ylpyridin-4-yl)methyl]amine trihydrochloride](/img/structure/B1473415.png)
![2,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester](/img/structure/B1473417.png)
![1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride](/img/structure/B1473418.png)